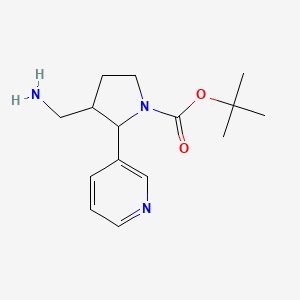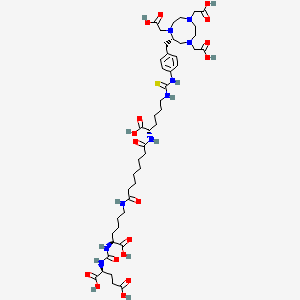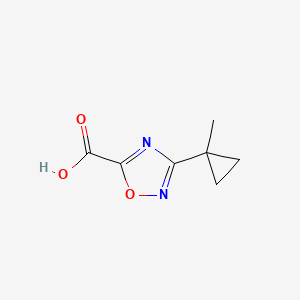![molecular formula C8H10N4 B13029645 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-D]pyrimidines, including 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, cyclic, and aryl aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction Reactions: Specific conditions and reagents for these reactions may vary depending on the desired products.
Common Reagents and Conditions:
Substitution Reactions: Aromatic, aliphatic, cyclic, and aryl aliphatic amines, HCl as a catalyst.
Oxidation and Reduction Reactions: Specific reagents and conditions are determined based on the target products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrrolo[2,3-D]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an inhibitor of protein kinases, such as Protein Kinase B (Akt), which plays a crucial role in cell proliferation and survival.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, making it a candidate for developing new antitubercular drugs.
Cancer Research: The compound’s ability to inhibit specific kinases makes it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. For example, it acts as an inhibitor of Protein Kinase B (Akt), which is involved in intracellular signaling pathways regulating growth and survival . By inhibiting Akt, the compound can modulate various cellular processes, including proliferation, protein translation, and antiapoptotic survival .
Comparación Con Compuestos Similares
4-Amino-1-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of Protein Kinase B (Akt) and have shown potential as antitumor agents.
N-(4-Phenoxy phenyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine: This derivative has demonstrated activity against Mycobacterium tuberculosis.
Uniqueness: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolo[2,3-D]pyrimidine derivatives.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H3,9,10,11,12) |
Clave InChI |
FCBUJABEQHDWOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C(N=C2N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)


![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)

![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)


![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)


![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
